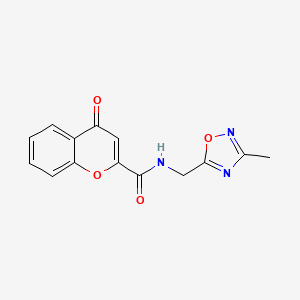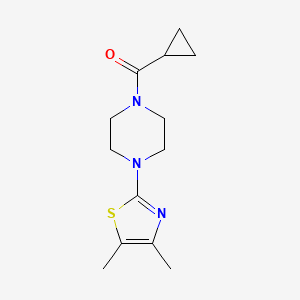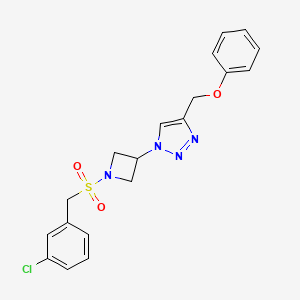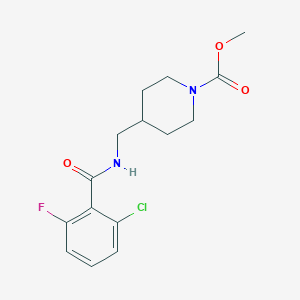
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The 3-methyl substitution on the oxadiazole ring indicates the presence of a methyl group on the third carbon of the ring. The compound also contains a chromene ring system, which is a fused ring system containing a benzene ring and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The 1,2,4-oxadiazole ring is a planar, aromatic ring, while the chromene ring system is also aromatic and contains a six-membered oxygen-containing ring fused to a benzene ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The oxadiazole ring is generally quite stable but can participate in reactions with nucleophiles or electrophiles depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could vary widely .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research involving the synthesis and biological evaluation of Schiff bases containing indole moiety and their derivatives, including compounds similar to the one , indicates significant antioxidant and antimicrobial activities. These activities suggest potential applications in developing new therapeutic agents (Saundane & Mathada, 2015).
Structural Characterization and Molecular Interactions
- Studies on the crystal structure and intermolecular hydrogen-bonding interactions of compounds with similar structural motifs provide insights into their potential chemical behavior and interactions. Such understanding is crucial for designing compounds with specific biological or chemical properties (Zhao & Zhou, 2009).
Synthesis, Structure, and Electrochemical Studies
- Novel organic ligands and their metal complexes derived from structures similar to "N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" have been synthesized, showcasing the potential for applications in material science and electrochemical studies. The characterization of these complexes provides valuable insights into their structure and properties (Myannik et al., 2018).
Antimicrobial and Antioxidant Activities
- The development of new compounds through microwave-assisted synthesis, including those with chromene carboxamide derivatives, has been shown to exhibit significant antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing microbial resistance (Raval, Naik, & Desai, 2012).
Application in Drug Discovery
- The use of 19F-nuclear magnetic resonance (NMR) in drug discovery programs for the evaluation of compounds, including those similar in structure to the compound , highlights the application of this chemical class in developing new therapeutic agents. This approach supports the selection of candidates for further development based on their metabolic fate and excretion balance (Monteagudo et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-16-13(21-17-8)7-15-14(19)12-6-10(18)9-4-2-3-5-11(9)20-12/h2-6H,7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISGESMMGMQZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2818701.png)
![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
